![molecular formula C21H22BrNO6S B11664393 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B11664393.png)

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

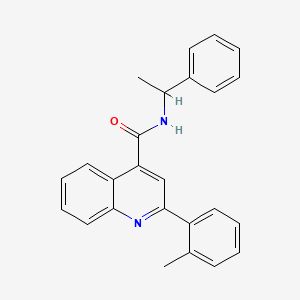

[4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung besteht aus einem bromierten Phenylring, einer Morpholincarbothioylgruppe und einer Trimethoxybenzoat-Einheit, was sie zu einem vielseitigen Molekül für Forschungs- und Industriefunktionen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat erfolgt in der Regel in mehreren Schritten organischer Reaktionen. Eine gängige Methode beinhaltet die Bromierung eines Phenylrings, gefolgt von der Einführung einer Morpholincarbothioylgruppe. Der letzte Schritt beinhaltet die Veresterung mit 3,4,5-Trimethoxybenzoesäure. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Kupfer oder Palladium und Lösungsmitteln wie Dichlormethan oder Toluol.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a morpholine carbothioyl group. The final step involves esterification with 3,4,5-trimethoxybenzoic acid. Reaction conditions often require the use of catalysts such as copper or palladium, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

[4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Das Bromatom am Phenylring kann durch andere Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Wichtigste gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesewege.

Biologie

In der biologischen Forschung wird [4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat auf sein Potenzial als biochemische Sonde untersucht. Es kann mit bestimmten Proteinen oder Enzymen interagieren und so Einblicke in ihre Funktionen und Mechanismen liefern.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.

Industrie

Im Industriesektor wird [4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat bei der Herstellung von Spezialchemikalien und -materialien eingesetzt. Seine einzigartigen Eigenschaften machen es für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

Der Wirkungsmechanismus von [4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der bromierte Phenylring und die Morpholincarbothioylgruppe können an aktiven Stellen von Proteinen oder Enzymen binden und deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen und biologischen Prozessen führen, was sie zu einem wertvollen Werkzeug für die Untersuchung molekularer Mechanismen macht.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [4-Chlor-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat

- [4-Fluor-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeigt [4-Brom-2-(Morpholin-4-carbothioyl)phenyl] 3,4,5-Trimethoxybenzoat eine einzigartige Reaktivität aufgrund des Vorhandenseins des Bromatoms. Dies ermöglicht spezifische Wechselwirkungen und Reaktionen, die mit anderen halogenierten Derivaten nicht möglich sind. Darüber hinaus verleiht die Kombination der Morpholincarbothioylgruppe und der Trimethoxybenzoat-Einheit einzigartige chemische und biologische Eigenschaften, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C21H22BrNO6S |

|---|---|

Molekulargewicht |

496.4 g/mol |

IUPAC-Name |

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C21H22BrNO6S/c1-25-17-10-13(11-18(26-2)19(17)27-3)21(24)29-16-5-4-14(22)12-15(16)20(30)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3 |

InChI-Schlüssel |

TXSRUVVXURWMMP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11664332.png)

![3-bromo-4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664333.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B11664337.png)

![4-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11664341.png)

![4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11664345.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664348.png)

![3-(2-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664354.png)

![N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11664356.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B11664362.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664374.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664380.png)

![N-benzyl-N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11664385.png)